benzimidazol-1-yl-(3-bromophenyl)methanone
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Overview
Description
Benzimidazol-1-yl-(3-bromophenyl)methanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The presence of the benzimidazole ring imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazol-1-yl-(3-bromophenyl)methanone typically involves the condensation of o-phenylenediamine with a suitable brominated aromatic aldehyde under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 3-bromobenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzimidazol-1-yl-(3-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of benzimidazol-1-yl-(3-bromophenyl)methanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzimidazol-1-yl-(3-bromophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzimidazol-1-yl-(3-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation. Additionally, the compound may interact with cell membrane receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
3-Bromobenzaldehyde: A precursor used in the synthesis of benzimidazol-1-yl-(3-bromophenyl)methanone.
Benzimidazol-2-yl-(3-bromophenyl)methanone: A structural isomer with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
benzimidazol-1-yl-(3-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-3-4-10(8-11)14(18)17-9-16-12-6-1-2-7-13(12)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEDRXOEWUQDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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